

Application Notes: Liquid-Liquid Microextraction using 5-Undecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Undecanol**

Cat. No.: **B1582354**

[Get Quote](#)

Introduction to LLME with **5-Undecanol**

Liquid-liquid microextraction (LLME) is a miniaturized sample preparation technique that has gained significant traction in pharmaceutical analysis due to its efficiency, minimal solvent consumption, and high enrichment factors. **5-Undecanol**, a long-chain alcohol, is an effective solvent for these applications, particularly in its dispersive liquid-liquid microextraction (DLLME) and solidified floating organic drop microextraction (SFODME) formats. Its low water solubility, appropriate density, and high affinity for a range of drug molecules make it a suitable choice for extracting analytes from complex biological matrices.

Key Advantages of **5-Undecanol** in Microextraction:

- Low Water Solubility: Ensures minimal loss of the extraction solvent to the aqueous sample phase, leading to high recovery rates.
- Good Chromatographic Behavior: Compatible with subsequent analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
- Appropriate Melting Point: The isomer 1-undecanol has a melting point of 13-15°C, making it suitable for SFODME, where the solvent droplet is solidified for easy collection. **5-Undecanol** has a similar melting point.
- High Affinity for a Range of Analytes: Effectively extracts a variety of drug compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers.

Applications in Drug Development and Analysis

LLME with **5-Undecanol** (or its isomer 1-Undecanol) is a valuable tool for various stages of drug development and analysis, including:

- Pharmacokinetic Studies: Extraction of drugs and their metabolites from biological fluids (e.g., plasma, urine) to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
- Therapeutic Drug Monitoring: Measuring the concentration of drugs in patient samples to ensure they are within the therapeutic range.
- Quality Control of Pharmaceuticals: Determination of active pharmaceutical ingredients (APIs) and impurities in drug formulations.
- Forensic Toxicology: Isolation and detection of drugs of abuse in biological samples.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the microextraction of various pharmaceuticals using 1-Undecanol, a close isomer of **5-Undecanol** with similar physical and chemical properties.

Table 1: Extraction of Beta-Blockers using SFOME with 1-Undecanol

Pharmaceutical	Recovery (%)	Enrichment Factor	LOD (µg/mL)	LOQ (µg/mL)	RSD (intra-day, %)	RSD (inter-day, %)
Propranolol	87.55	-	-	-	< 4.87	< 6.38
Metoprolol	75.32	-	-	-	< 4.87	< 6.38
Carvedilol	68.45	-	-	-	< 4.87	< 6.38
Bisoprolol	59.99	-	-	-	< 4.87	< 6.38
Atenolol	14.71	-	-	-	< 4.87	< 6.38
Nadolol	29.85	-	-	-	< 4.87	< 6.38

Data from a study on the solidification of floating organic microextraction (SFOME) of beta-blockers.

Table 2: Extraction of Beta-Blockers using DLLME with 1-Undecanol

Pharmaceutical	Recovery (%)	Enrichment Factor	LOD (µg/mL)	LOQ (µg/mL)	RSD (intra-day, %)	RSD (inter-day, %)
Propranolol	92.10	243.97	0.003	0.010	6.47 - 12.60	6.47 - 12.60
Metoprolol	81.23	215.67	0.005	0.017	6.47 - 12.60	6.47 - 12.60
Carvedilol	75.67	200.89	0.008	0.025	6.47 - 12.60	6.47 - 12.60
Bisoprolol	53.04	198.89	0.010	0.033	6.47 - 12.60	6.47 - 12.60
Atenolol	-	-	0.025	0.083	6.47 - 12.60	6.47 - 12.60
Nadolol	3.14	11.79	0.015	0.050	6.47 - 12.60	6.47 - 12.60

Data from a study on the dispersive liquid-liquid microextraction (DLLME) of beta-blockers.

Table 3: Extraction of NSAIDs using Supramolecular Solvent-Based Vortex-Assisted LLME with 1-Undecanol

Pharmaceutical	Linear Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)
Paracetamol	0.1 - 12	0.02	0.08
Caffeine	0.1 - 12	0.006	0.02
Diclofenac Sodium	0.1 - 12	0.06	0.2

Data from a study on the vortex-assisted liquid-liquid microextraction of NSAIDs using a supramolecular solvent containing 1-Undecanol.[3][4]

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) of Beta-Blockers

This protocol is adapted from a method developed for the extraction of beta-blockers from aqueous samples.

1. Reagents and Materials:

- **5-Undecanol** (extraction solvent)
- Acetonitrile (disperser solvent)
- Sodium hydroxide (for pH adjustment)
- Sodium chloride
- Aqueous sample containing beta-blockers
- Conical centrifuge tubes
- Microsyringe
- Centrifuge
- Vortex mixer

2. Procedure:

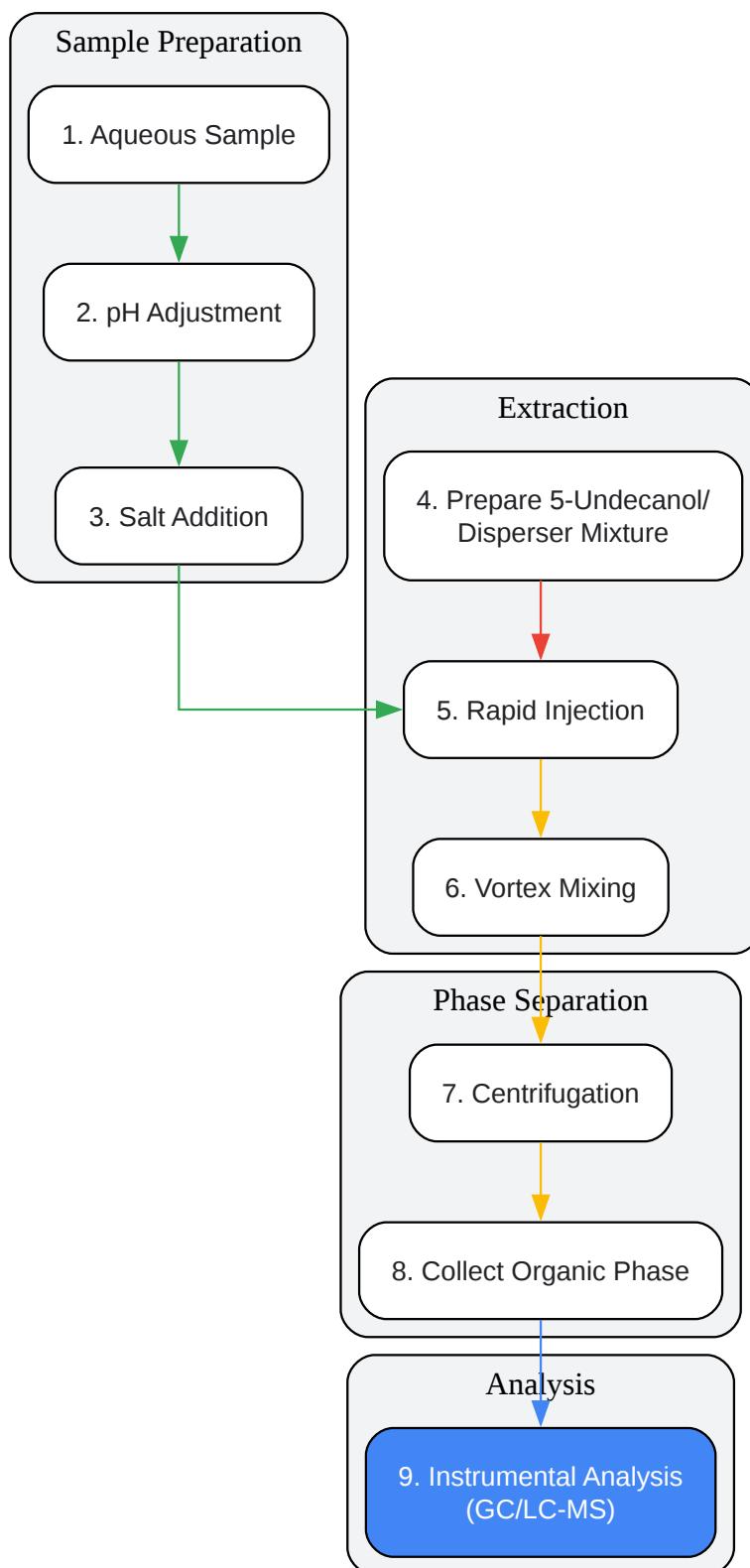
- Transfer a 10 mL aliquot of the aqueous sample into a conical centrifuge tube.
- Adjust the pH of the sample to 11 using a sodium hydroxide solution.
- Add 2 g of sodium chloride to the sample and dissolve by vortexing.

- Prepare the extraction mixture by combining 100 μL of **5-Undecanol** and 250 μL of acetonitrile.
- Rapidly inject the extraction mixture into the sample tube.
- A cloudy solution will form. Vortex for 1-2 minutes to ensure thorough mixing.
- Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases.
- The fine droplets of **5-Undecanol** will sediment at the bottom of the tube.
- Carefully collect the sedimented organic phase using a microsyringe.
- The collected extract is now ready for analysis by an appropriate technique (e.g., GC-MS or LC-MS).

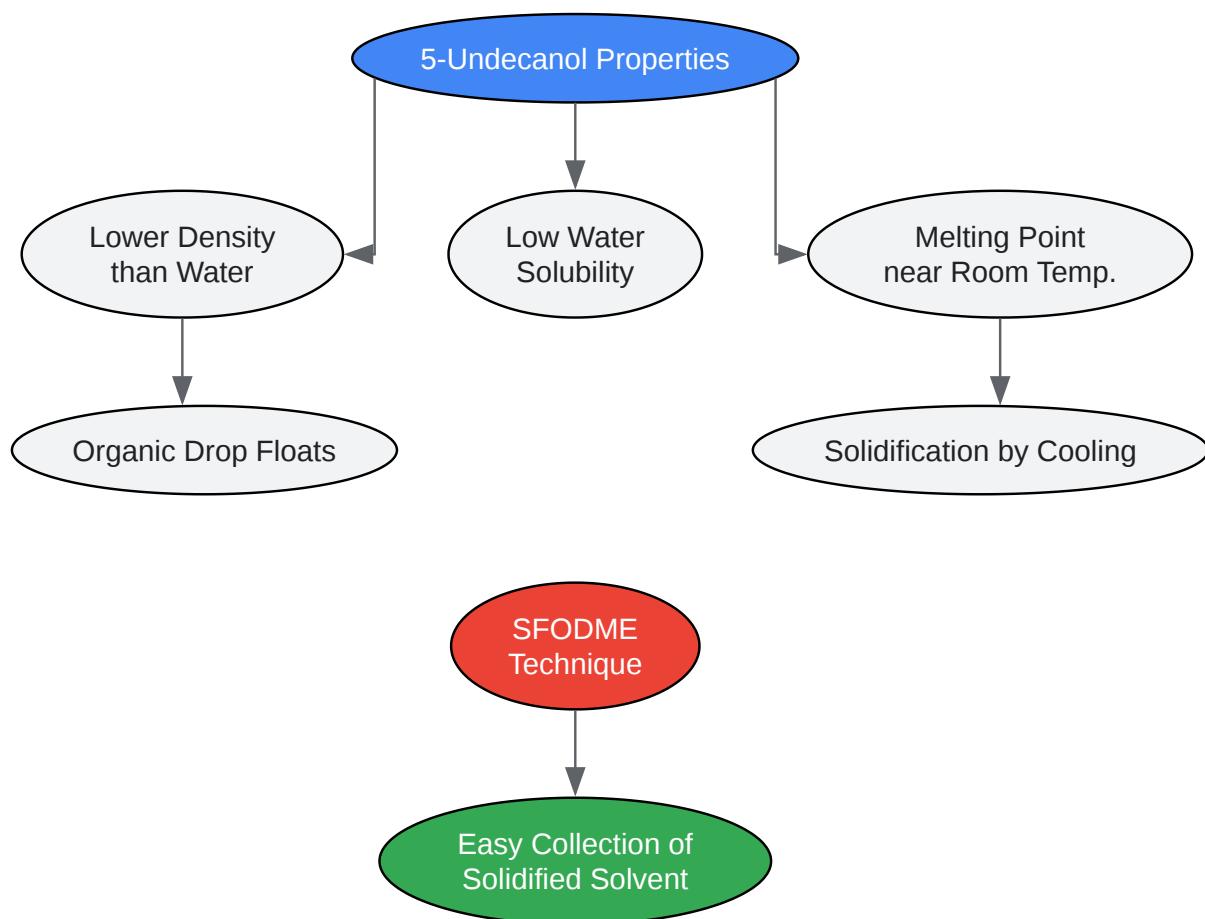
Protocol 2: Vortex-Assisted LLME of NSAIDs using a Supramolecular Solvent

This protocol is based on a method for the extraction of NSAIDs using a supramolecular solvent.

1. Reagents and Materials:


- **5-Undecanol**
- Tetrahydrofuran (THF)
- Deionized water
- Aqueous sample containing NSAIDs
- Vortex mixer
- Centrifuge tubes

2. Procedure:


- Prepare the supramolecular solvent by mixing 400 μL of **5-Undecanol** with a 15% THF solution in water.

- Adjust the pH of the aqueous sample to 4.
- In a centrifuge tube, combine the aqueous sample with the prepared supramolecular solvent.
- Vortex the mixture for a specified time (e.g., 2 minutes) to facilitate the extraction.
- Centrifuge to separate the phases.
- Collect the organic phase for analysis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).

[Click to download full resolution via product page](#)

Caption: Key Properties of **5-Undecanol** for SFODME.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. degruyterbrill.com [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]

- 4. deswater.com [deswater.com]
- To cite this document: BenchChem. [Application Notes: Liquid-Liquid Microextraction using 5-Undecanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582354#liquid-liquid-microextraction-using-5-undecanol-as-a-solvent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com